(5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone
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Overview
Description
(5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone is a complex organic compound that features a pyrazole ring substituted with an amino group and a phenyl group, as well as a furan ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-1-phenyl-1H-pyrazole with furan-2-carboxaldehyde under acidic or basic conditions to form the desired methanone derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-phenylpyrazole: Shares the pyrazole core but lacks the furan ring.
Furan-2-carboxaldehyde: Contains the furan ring but lacks the pyrazole moiety.
(5-amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone is unique due to its combination of a pyrazole ring with both an amino group and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
54606-39-2 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C14H11N3O2/c15-14-11(13(18)12-7-4-8-19-12)9-16-17(14)10-5-2-1-3-6-10/h1-9H,15H2 |
InChI Key |
HYMLFGQCRDVJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=CO3)N |
Origin of Product |
United States |
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